2-(1h-1,2,3-triazole-5-sulfonyl)ethan-1-ol
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Description
Molecular Structure Analysis
The molecular structure of “2-(2H-Triazol-4-ylsulfonyl)ethanol” includes a triazole ring. Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . All the atoms in both the triazoles are in sp2 hybridized and are planar .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has explored the synthesis of triazole derivatives due to their significant interest in agricultural and medicinal chemistry for their herbicidal and antifungal activities. A method for accessing substituted triazoles involves generating a carbanion and its condensation with carbonyl compounds, leading to a variety of 2-(1H-1,2,4-triazol-1-yl)ethanols in good yields (Lassalas et al., 2017). Such synthetic pathways are crucial for developing novel compounds with potential applications in various fields.
Molecular Interaction and Complex Formation
The interaction of triazole derivatives with metals has been a subject of interest due to their potential in forming metal complexes with specific magnetic properties. These complexes are being investigated for applications in molecular-based memory devices, displays, and optical switches due to their spin crossover properties (Şahin et al., 2008). Understanding these interactions is vital for the development of new materials with tailored properties.
Lubricant Additives
Novel borate esters related to triazole compounds have been synthesized and evaluated as anti-wear and extreme pressure additives in lubricants. These studies have shown that such additives form protective films on surfaces, enhancing the tribological performance of lubricants (Yan et al., 2014). This application is crucial for improving the efficiency and lifespan of mechanical systems.
Corrosion Inhibition
Triazole derivatives have been studied for their efficiency as corrosion inhibitors, particularly for protecting steel in aqueous solutions. Electrochemical impedance spectroscopy (EIS) studies have demonstrated that certain triazole compounds are very effective in inhibiting corrosion, with their performance being influenced by the substituents on the triazole ring (Lebrini et al., 2008). This application is significant for extending the life of metal structures and components in various environments.
Properties
IUPAC Name |
2-(2H-triazol-4-ylsulfonyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKWFYYNEMMJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1S(=O)(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934463-04-3 |
Source
|
Record name | 2-(1H-1,2,3-triazole-5-sulfonyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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